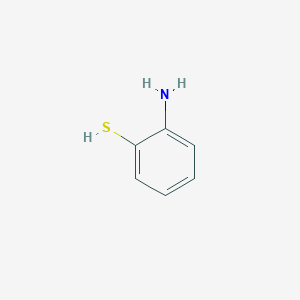

2-Aminothiophenol

Overview

Description

2-Aminothiophenol (CAS 137-07-5, C₆H₇NS) is an aromatic compound featuring both amino (-NH₂) and thiol (-SH) groups at the ortho positions of a benzene ring . It is a versatile intermediate in organic synthesis, particularly for constructing benzothiazoles, benzothiazepines, and Schiff base ligands . Its reactivity stems from the proximity of the amino and thiol groups, enabling cyclization, condensation, and coordination with metals. Notably, it exhibits unique biological activity, such as inactivating yeast hexokinase via disulfide bond formation at the enzyme's active site .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminothiophenol can be synthesized through several methods:

Aniline and Carbon Disulfide Reaction: This method involves the reaction of aniline with carbon disulfide, followed by hydrolysis of the resulting mercaptobenzothiazole.

Zinc Reduction: Another method involves the reduction of 2-nitrobenzene sulfonyl chloride using zinc.

Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Reaction with Aldehydes

In DMF with iodine catalysis, 2-aminothiophenol reacts with aromatic aldehydes (RCHO) to yield 2-arylbenzothiazoles (Table 1). Air or DMSO acts as an oxidant, achieving 80–95% yields under mild conditions .

Mechanism :

-

Schiff base formation between aldehyde and amine.

-

Thiolate attack on imine carbon.

Reaction with Carboxylic Acids

In polyphosphoric acid (PPA), this compound condenses with carboxylic acids (RCOOH) to form 2-acylbenzothiazoles. Triphenyl phosphite (TPP) mediates this reaction via a phosphoester intermediate, achieving 60–87% yields .

Reaction with CO₂

Using BH₃NH₃ as a reductant, this compound reacts with CO₂ under catalyst-free conditions to synthesize 2-unsubstituted benzothiazole (75–92% yield ) .

Table 1: Cyclocondensation Reactions of this compound

| Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | I₂/DMF, 80°C, 6 h | 2-Phenylbenzothiazole | 92 | |

| Acetophenone | PPA, 150°C, 12 h | 2-Aroylbenzothiazole | 85 | |

| CO₂ | BH₃NH₃, 100°C, 24 h | Benzothiazole | 88 |

Metal Complexation

The thiol and amine groups enable chelation with transition metals, forming stable complexes.

Copper Complexes

A Cu(II) complex supported on MCM-41 (Fig. 2a) exhibits catalytic activity in cross-coupling reactions. FT-IR analysis confirms Cu–N (500 cm⁻¹) and Cu–S (600 cm⁻¹) bonds .

Platinum Complexes

Reaction of K₂PtCl₄ with this compound yields a paramagnetic Pt complex with strong absorption at 724 nm. XPS confirms Pt 4f₇/₂ binding energy at 71.1 eV .

Figure 2: Spectroscopic Characterization

(a) FT-IR of MCM-41-CPTEO-2-aminothiophenol-Cu

(b) UV-Vis of Pt complex (λₘₐₓ = 724 nm)

Oxidative Dimerization

Under aerobic conditions, this compound oxidizes to bis(2-aminophenyl) disulfide. This disulfide undergoes reductive cyclization with CO₂ and BH₃NH₃ to regenerate benzothiazole (85% yield ) .

Radical-Mediated Cyclization

Visible-light-driven C–H thiolation of thiobenzanilides generates benzothiazoles via sulfur radical intermediates .

Stability and Reactivity Trends

Scientific Research Applications

Catalytic Applications

2-Aminothiophenol has been utilized in the development of novel catalysts, particularly in organic synthesis. A notable example is the synthesis of a mesoporous nanocatalyst by attaching a this compound-Cu complex onto functionalized MCM-41. This catalyst has demonstrated remarkable efficiency and recyclability in Suzuki coupling reactions, which are essential for synthesizing biphenyl compounds from aryl halides and phenylboronic acid. The catalyst maintained its activity over six cycles, showcasing its potential for sustainable catalytic applications in an environmentally friendly medium .

Medicinal Chemistry

The compound exhibits significant biological activities, making it a candidate for various medicinal applications:

- Antioxidant and Anticancer Properties : Research indicates that chitosan grafted with this compound (chitosan-gr-p2-ATH) shows potent antioxidant and anticancer effects against liver cancer cells (HepG2). The composite materials also demonstrated anti-inflammatory properties when combined with silver nanoparticles (AgNPs) .

- Antimicrobial Activity : this compound derivatives have been explored for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents .

Material Science

In materials science, 2-ATP has been investigated for its role as a capping agent in modifying the surface properties of nanoparticles. For instance, it was found to influence the optoelectronic properties of zinc oxide (ZnO) nanoparticles, enhancing their performance in electronic applications . Additionally, 2-ATP's ability to form stable complexes with transition metals has led to its use in synthesizing metal complexes that exhibit biological activity .

Table 1: Summary of Biological Activities of this compound Derivatives

Table 2: Catalytic Applications of this compound

| Catalyst System | Reaction Type | Yield (%) | Recyclability (Cycles) |

|---|---|---|---|

| MCM-41 supported 2-ATP-Cu complex | Suzuki coupling | High | Up to 6 |

| Chitosan-gr-p2-ATH/AgNPs | Antimicrobial activity | Not specified | Not applicable |

Mechanism of Action

The mechanism of action of 2-Aminothiophenol involves its functional groups, amine (-NH₂) and thiol (-SH), which participate in various biochemical interactions. These groups allow it to act as a nucleophile in substitution reactions and as a reducing agent in redox reactions. The molecular targets and pathways involved include interactions with enzymes and proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Aminothiols

2-Aminophenol

- Structural Difference : Replaces the thiol (-SH) group with a hydroxyl (-OH) group.

- Reactivity : Forms Schiff bases with aldehydes but lacks thiol-mediated cyclization. Used in synthesizing benzoxazoles instead of benzothiazoles .

- Biological Activity : Less effective in enzyme inhibition due to the absence of a thiol group for disulfide bond formation .

2-Aminobenzenethiol

- Structural Difference: Isomeric to 2-aminothiophenol (thiol and amino groups in para positions).

- Reactivity : Less commonly used in benzothiazole synthesis due to steric and electronic differences. Prefers forming thiazepines rather than benzothiazoles .

Heteroaromatic Thiols (e.g., 2-Thiophenecarboxaldehyde Thiol Derivatives)

- Structural Difference : Incorporates heterocyclic rings (e.g., thiophene).

- Reactivity: Forms Schiff bases with aldehydes but shows lower efficiency in benzothiazole synthesis compared to this compound .

- Biological Activity : Inhibitory effects depend on the heterocyclic ring’s electronic properties and thiol-thione equilibrium .

Aliphatic Thiols

Cyclohexyl Mercaptan

- Structural Difference: Aliphatic thiol lacking an aromatic ring and amino group.

- Reactivity: Cannot undergo cyclization or condensation reactions typical of this compound.

- Biological Activity: Weak inhibitor of yeast hexokinase (IC₅₀ >10 mM) compared to this compound (IC₅₀ ~0.8 mM) due to the absence of aromaticity and amino-thiol synergy .

Cysteine

- Structural Difference: Amino acid with aliphatic thiol and carboxyl groups.

- Reactivity : Forms disulfide bonds but lacks aromatic conjugation for benzothiazole synthesis.

- Biological Activity: Less effective in reversing this compound-induced enzyme inactivation compared to dithiothreitol (DTT) .

Functional Comparison in Key Reactions

Key Findings :

- This compound outperforms 2-aminobenzenethiol and 2-aminophenol in benzothiazole yields due to optimal steric and electronic alignment .

- Its instability (prone to oxidation) limits use in some reactions, whereas bis(2-aminophenyl) disulfide offers a stable alternative .

Enzyme Inactivation and Protection Studies

Inactivation of Yeast Hexokinase :

- Mechanism: this compound forms a disulfide bond with the enzyme’s active-site thiol, following a "half-of-the-sites" mechanism (1 mol inhibitor/mol enzyme dimer) .

- Comparison with Other Inhibitors :

Key Findings :

- Aromatic aminothiols like this compound show superior inhibition due to hydrophobic interactions with the enzyme’s active site .

- Substrate analogs (e.g., mannose) protect hexokinase by competing for binding, highlighting the role of sugar hydroxy groups in enzyme-inhibitor interactions .

Stability and Practical Considerations

- Instability: this compound oxidizes readily to disulfides, necessitating fresh preparation or stabilization with ethanol .

- Alternatives: Bis(2-aminophenyl) disulfide is more stable and reacts similarly in benzothiazole synthesis under reductive conditions .

Biological Activity

2-Aminothiophenol (2-ATP) is an organic compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Its derivatives have been explored for various therapeutic applications, including anti-cancer, anti-viral, and anti-inflammatory activities. This article reviews the biological activity of 2-ATP, highlighting its mechanisms of action, synthesis of derivatives, and relevant case studies.

This compound is characterized by its thiol (-SH) and amino (-NH2) functional groups attached to a thiophene ring. This unique structure contributes to its reactivity and biological properties.

1. Anticancer Activity

Research has shown that 2-ATP and its derivatives exhibit potent anticancer properties. For instance, studies indicate that certain 2-aminothiophene derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| 2-ATP Derivative 1 | Breast Cancer | Caspase activation | |

| 2-ATP Derivative 2 | Lung Cancer | Cell cycle arrest | |

| 2-ATP Derivative 3 | Colon Cancer | Apoptosis induction |

2. Antiviral Properties

Recent studies have identified antiviral activities associated with 2-ATP. For example, derivatives have shown effectiveness against viral infections by inhibiting viral replication and enhancing host immune responses .

3. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. It has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LO), which are pivotal in inflammatory pathways .

Case Study: Anti-inflammatory Activity

A study assessed the effects of a specific derivative of 2-ATP on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in nitric oxide (NO) production and other inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases .

The biological activities of 2-ATP can be attributed to several mechanisms:

- Redox Activity : The thiol group allows for redox reactions that can influence cellular signaling pathways.

- Enzyme Inhibition : Compounds derived from 2-ATP can inhibit key enzymes involved in cancer progression and inflammation.

- Gene Regulation : Some derivatives may affect gene expression related to apoptosis and cell proliferation.

Synthesis of Derivatives

The synthesis of various derivatives of this compound has been extensively studied. Methods include:

- Condensation Reactions : Reacting 2-ATP with aldehydes under acidic conditions yields benzothiazole derivatives with enhanced biological properties .

- Metal Complexation : Complexes formed between 2-ATP and metal ions (e.g., platinum) have shown increased biological activity, particularly in cancer treatment .

Table 2: Synthesis Methods for this compound Derivatives

| Method | Description | Yield |

|---|---|---|

| Condensation with Aldehydes | Produces benzothiazole derivatives | High |

| Metal Complexation | Forms complexes with metals for enhanced activity | Moderate |

Properties

IUPAC Name |

2-aminobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVRGVPWCUEOGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123198-82-3, 3292-42-0 (hydrochloride) | |

| Record name | Poly(o-aminothiophenol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123198-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminothiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6051693 | |

| Record name | 2-Aminobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 26 deg C; [ChemIDplus] Liquid with a stench; Sensitive to air; mp = 19-21 deg C; [Alfa Aesar MSDS] | |

| Record name | 2-Aminothiophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10117 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 2-Aminothiophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10117 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

137-07-5, 40451-21-6 | |

| Record name | 2-Aminothiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminothiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminothiophenol (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040451216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminothiophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOTHIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIT82KOK2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.